molecular formula C7H9N3O B12894154 1-Methyl-7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one CAS No. 51777-26-5

1-Methyl-7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one

Cat. No.: B12894154
CAS No.: 51777-26-5
M. Wt: 151.17 g/mol
InChI Key: FOBRCFNKPIVUKB-UHFFFAOYSA-N
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Description

1-Methyl-7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one is a heterocyclic compound that belongs to the imidazo[1,5-c]pyrimidine family This compound is characterized by its fused ring structure, which includes both imidazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one can be synthesized through various synthetic methodologies. One common approach involves the condensation of appropriate precursors, such as 2-aminopyrimidine and glyoxal, under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate, which then cyclizes to form the desired imidazo[1,5-c]pyrimidine scaffold .

Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazo[1,5-c]pyrimidines, which can be further functionalized for specific applications .

Scientific Research Applications

1-Methyl-7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one is unique due to its specific ring fusion and the presence of a methyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

51777-26-5

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

1-methyl-7,8-dihydro-6H-imidazo[1,5-c]pyrimidin-5-one

InChI

InChI=1S/C7H9N3O/c1-5-6-2-3-8-7(11)10(6)4-9-5/h4H,2-3H2,1H3,(H,8,11)

InChI Key

FOBRCFNKPIVUKB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCNC(=O)N2C=N1

Origin of Product

United States

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